2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile
Description
2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with a methyl group at the 2-position and a pyrazole ring at the 5-position. Its molecular structure combines electron-withdrawing (nitrile) and electron-donating (pyrazole) groups, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s tautomeric equilibrium (1H-pyrazol-3-yl vs. 1H-pyrazol-5-yl) further influences its reactivity and binding properties .
Properties
Molecular Formula |
C11H9N3 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-methyl-5-(1H-pyrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C11H9N3/c1-8-2-3-9(6-10(8)7-12)11-4-5-13-14-11/h2-6H,1H3,(H,13,14) |
InChI Key |
GPQOAHMYFBRGRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=NN2)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
- Boronic ester precursor : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives, often protected with tetrahydropyran (THP) to enhance stability.
- Aryl halide : 5-Bromo-2-methylbenzonitrile serves as the electrophilic partner.
- Catalytic system : Palladium(II) acetate (0.5–2 mol%) with triphenylphosphine (1–4 mol%) in acetonitrile-water (3:1 v/v).
- Base : Sodium carbonate or potassium phosphate tribasic (2–3 equiv) to facilitate transmetalation.
Representative Procedure :
- Charge a reactor with 5-bromo-2-methylbenzonitrile (1.0 equiv), 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv), Pd(OAc)₂ (0.7 mol%), and PPh₃ (1.4 mol%).
- Add degassed acetonitrile (6 mL/g substrate) and water (2 mL/g substrate).
- Heat at 80°C for 12–18 hours under nitrogen.
- Cool, separate acetonitrile phase, and precipitate product via water addition.
Catalytic Efficiency and Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Palladium loading | 0.6–0.8 mol% | Maximizes turnover (>90% conversion) |
| Solvent ratio (ACN:H₂O) | 3:1 | Enhances phase separation |
| Reaction temperature | 75–85°C | Balances rate and side reactions |
Data from large-scale batches show 84–92% isolated yields when adhering to these parameters.
Deprotection and Final Product Isolation
The THP-protected intermediate requires acidic cleavage to yield the free pyrazole.
Hydrochloric Acid-Mediated Deprotection
Critical Factors :
Purity Enhancement Strategies
| Step | Technique | Outcome |
|---|---|---|
| Crystallization | Ethanol-water (4:1) | 99.2% HPLC purity |
| Residual Pd removal | Activated carbon | <5 ppm Pd |
| Drying conditions | 50–60°C under vacuum | 0.3% moisture |
Post-crystallization analyses confirm compliance with ICH Q3A guidelines.
Alternative Synthetic Pathways
Photoredox Catalysis for Pyrazole Coupling
Recent advances employ [Ru(bpy)₃]²⁺-mediated C–H activation under blue LED irradiation. This method avoids pre-functionalized boronic esters but suffers from lower yields (55–65%).
Comparison of Methods :
| Method | Yield (%) | Pd Residue (ppm) | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 84–92 | <5 | Industrial |
| Photoredox | 55–65 | N/A | Lab-scale |
Industrial-Scale Process Design
Continuous Flow Reactor Implementation
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 5-Bromo-2-methylbenzonitrile | 420 | 62% |
| Pd(OAc)₂ | 12,000 | 22% |
| THP-protected boronate | 780 | 11% |
Catalyst recycling protocols reduce Pd-related expenses by 40% per batch.
Challenges and Mitigation Strategies
Byproduct Formation During Coupling
Residual Solvent Management
| Solvent | Permitted Limit (ppm) | Achieved Level |
|---|---|---|
| Acetonitrile | 410 | <50 |
| Methanol | 3000 | <800 |
Azeotropic distillation with toluene reduces acetonitrile content below ICH Q3C limits.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted pyrazoles.
Scientific Research Applications
2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is a chemical compound with a molecular weight of approximately 198.22 g/mol. Its structure includes a pyrazole ring and a benzonitrile moiety. It has a molecular formula of . Due to its structural components, this compound has potential applications in medicinal chemistry and other fields.
Potential Applications
This compound's applications span multiple scientific fields:
- Medicinal Chemistry The presence of pyrazole and benzonitrile functionalities suggests potential use in creating pharmaceuticals that target various biological pathways.
- Agricultural Chemistry It may be used in agrochemicals for pest control or plant protection due to its biological activity.
- Material Science It can be applied to material science.
Pyrazole-Related Biological Activities
Research indicates that compounds containing pyrazole moieties often exhibit biological activities. The specific biological activity of this compound is expected to align with these observed effects due to its structural components, though it remains to be fully characterized.
Androgen Receptor Modulators
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to fit into the active sites of these targets, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile with related derivatives:
Key Observations:
- Tautomerism : Pyrazole ring tautomerism (3-yl vs. 5-yl) is a common feature in derivatives like 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile, influencing crystallographic and reactivity profiles .
- Solubility : Derivatives lacking strong electron-withdrawing groups (e.g., 4-(1H-Pyrazol-3-yl)benzonitrile) exhibit higher solubility in polar organic solvents .
Physicochemical and Crystallographic Data
- Melting Points : Derivatives with halogen substituents (e.g., 2-chloro) exhibit higher melting points (e.g., 147–153°C) compared to methyl-substituted analogues (119–120°C) .
- Crystallography : SHELXL refinement software has been widely used to resolve tautomeric ambiguities in pyrazole-containing benzonitriles, confirming hydrogen bonding patterns critical for stability .
Q & A
Q. What are the common synthetic routes for preparing 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, and what key reaction conditions are required?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the pyrazole ring to the benzonitrile scaffold. For example, halogenated benzonitrile intermediates may react with pyrazole boronic esters under palladium catalysis .
- Protection/Deprotection : Pyrazole NH groups are often protected (e.g., using tetrahydro-2H-pyran) to prevent side reactions. Deprotection is achieved via acid catalysis (e.g., HCl in methanol) .
- Purification : Column chromatography or recrystallization ensures high purity (>99% by HPLC). Critical conditions include inert atmospheres (N₂), controlled temperature (±5°C), and solvent selection (e.g., methanol/water mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what critical data points should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the nitrile carbon (~110-120 ppm in ¹³C NMR) and pyrazole proton environments (δ 6.5-8.0 ppm in ¹H NMR). Tautomeric equilibria in the pyrazole ring may split signals, requiring variable-temperature NMR .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. For example, loss of the nitrile group (-27 Da) or pyrazole ring cleavage .
- IR : A sharp C≡N stretch (~2220 cm⁻¹) and pyrazole N-H stretch (~3400 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software be optimized to determine the crystal structure of this compound, especially considering potential tautomerism?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve tautomeric forms. SHELXD (for structure solution) and SHELXL (for refinement) are preferred for handling anisotropic displacement parameters .
- Tautomer Handling : Restrain pyrazole ring geometry during refinement. Hydrogen atom positions can be modeled using Fourier difference maps or DFT-calculated geometries .
- Validation : Check R₁ (<5%), wR₂ (<10%), and goodness-of-fit (≈1.0) metrics. Use PLATON to analyze intermolecular interactions (e.g., π-π stacking between benzonitrile rings) .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of pyrazole-containing benzonitrile derivatives in anticancer research?
- Methodological Answer :
- Biological Assays : Screen against prostate cancer cell lines (e.g., HCT116) using IC₅₀ measurements. Compare with analogs like 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile, which shows AR antagonism .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding to androgen receptor pockets. Focus on substituent effects (e.g., methyl vs. chloro groups) on binding affinity .
- Data Integration : Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .
Q. How can researchers resolve discrepancies in spectral data arising from tautomeric equilibria in pyrazole rings during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature (VT-NMR) experiments in DMSO-d₆ or CDCl₃. Slower tautomer interconversion at lower temperatures (<0°C) splits signals into distinct peaks .
- DFT Calculations : Optimize tautomeric geometries at the B3LYP/6-311+G(d,p) level. Compare calculated NMR shifts with experimental data to identify dominant tautomers .
- Crystallographic Validation : X-ray structures provide unambiguous proof of tautomeric form in the solid state. Compare with solution-phase data to assess environmental effects .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data between in vitro and in vivo studies for this compound derivatives?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., using rat liver microsomes) to identify rapid degradation pathways. Modify substituents (e.g., fluorination) to enhance stability .
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution. Correlate in vitro IC₅₀ with plasma concentrations in animal models .
- Target Engagement : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to confirm target binding in vivo .
Key Methodological Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
